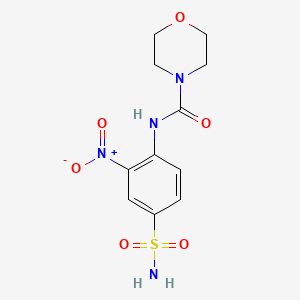
N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a nitro group, and a sulfamoyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide typically involves the reaction of 2-nitro-4-sulfamoylaniline with morpholine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The reaction is usually conducted at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-amino-4-sulfamoylphenyl)morpholine-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitro-4-sulfamoylbenzoic acid and morpholine.
Scientific Research Applications
N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the pH regulation within cancer cells, ultimately inducing cell death .
Comparison with Similar Compounds
Similar Compounds
N-acyl-morpholine-4-carbothioamides: These compounds share a similar morpholine ring structure but differ in their functional groups, which can lead to different biological activities.
Benzenesulfonamide derivatives: These compounds also contain a sulfonamide group and have been studied for their anticancer and antimicrobial properties.
Uniqueness
N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide is unique due to its combination of a nitro group, a sulfamoyl group, and a morpholine ring. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H14N4O6S |
|---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
N-(2-nitro-4-sulfamoylphenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H14N4O6S/c12-22(19,20)8-1-2-9(10(7-8)15(17)18)13-11(16)14-3-5-21-6-4-14/h1-2,7H,3-6H2,(H,13,16)(H2,12,19,20) |
InChI Key |
UKVGGXIDULHLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


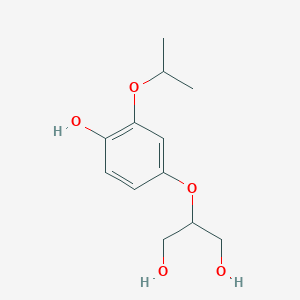

![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
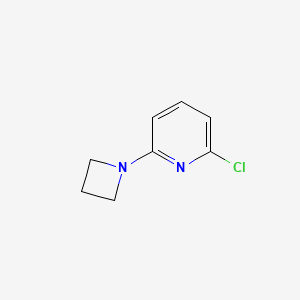
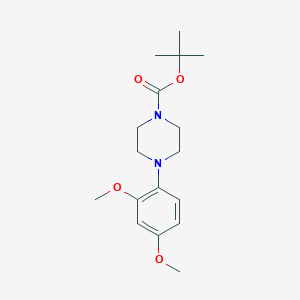
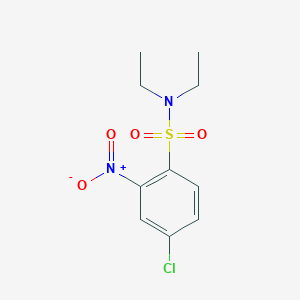
![3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol](/img/structure/B13869631.png)
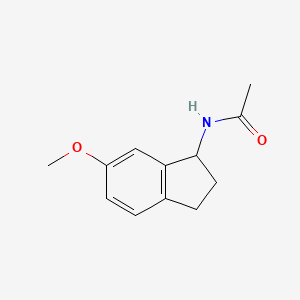
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)

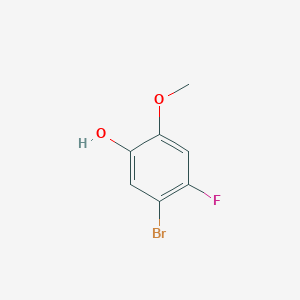
![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)
![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)

